![molecular formula C12H17NO3 B1429233 N-[4-(2-hydroxypropan-2-yl)-3-methoxyphenyl]acetamide CAS No. 865306-00-9](/img/structure/B1429233.png)
N-[4-(2-hydroxypropan-2-yl)-3-methoxyphenyl]acetamide
描述
N-[4-(2-hydroxypropan-2-yl)-3-methoxyphenyl]acetamide (N-HPMA) is a synthetic organic compound with a wide range of applications in scientific research. It is a derivative of acetamide, a naturally occurring compound found in many foods, and is a versatile molecule that can be used to create a variety of derivatives and derivatives of derivatives. N-HPMA is a useful compound for a variety of scientific research applications, including biochemistry, physiology, and drug development.
科学研究应用
Environmental Degradation and Toxicity
A comprehensive review highlighted the advanced oxidation processes (AOPs) used to treat acetaminophen (ACT) in aqueous media, elucidating different kinetics, mechanisms, and by-products of degradation. The study emphasized the biotoxicity of ACT by-products, such as hydroquinone and 1,4-benzoquinone, which pose significant environmental risks. The degradation pathways and biotoxicity of these by-products underscore the necessity for effective treatment strategies before environmental release (Qutob et al., 2022).
Pharmacokinetics and Genetic Variability
Research into the metabolism of paracetamol (acetaminophen) has revealed significant intersubject and ethnic differences in its metabolic activation. These differences suggest varying susceptibilities to toxicity and effectiveness in pain alleviation, which are linked to distinct pharmacogenetic profiles. This understanding aids in tailoring therapeutic approaches to individual genetic backgrounds (Zhao & Pickering, 2011).
Micropollutant Behavior and Removal Technologies
Acetaminophen, recognized as a prevalent micropollutant in natural water environments, undergoes transformation into various intermediates depending on environmental conditions. The study of its occurrences, toxicities, and transformation pathways across different environmental compartments highlights the challenge it poses for monitoring and treatment. Identifying effective removal technologies is crucial for mitigating its environmental and toxicological impact (Vo et al., 2019).
Novel Mechanisms of Action for Therapeutic Use
Exploration into the analgesic effects of acetaminophen has expanded to include its metabolization into N-acylphenolamine (AM404), which acts on specific receptors in the brain and spinal cord. This research provides insights into novel and potentially safer mechanisms of pain relief, opening avenues for the development of new analgesic drugs (Ohashi & Kohno, 2020).
属性
IUPAC Name |
N-[4-(2-hydroxypropan-2-yl)-3-methoxyphenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-8(14)13-9-5-6-10(12(2,3)15)11(7-9)16-4/h5-7,15H,1-4H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPZIWMFZIMYNKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)C(C)(C)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(2-hydroxypropan-2-yl)-3-methoxyphenyl]acetamide | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

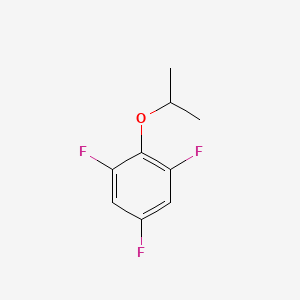
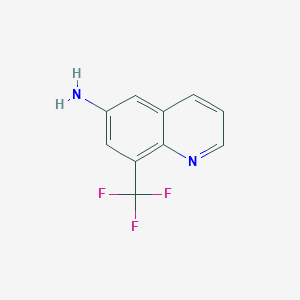
![N,N,2-Trimethyl-4-[(phenylmethyl)oxy]-1H-benzimidazole-6-carboxamide](/img/structure/B1429153.png)
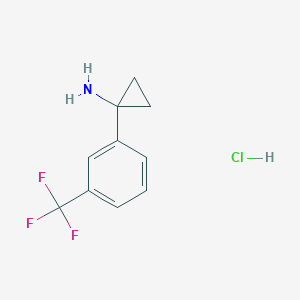
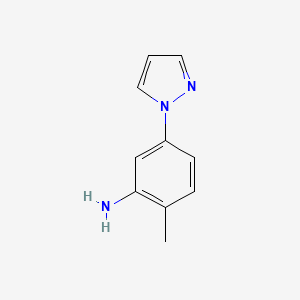
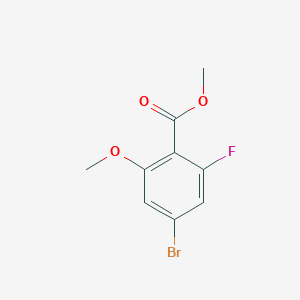
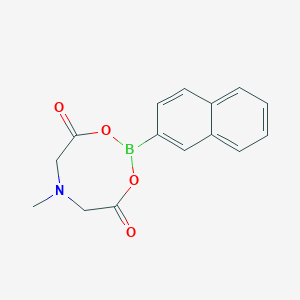
![2-Phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1429159.png)
![Ethyl 6-bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1429162.png)
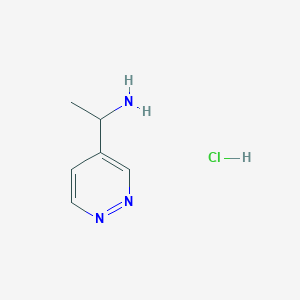
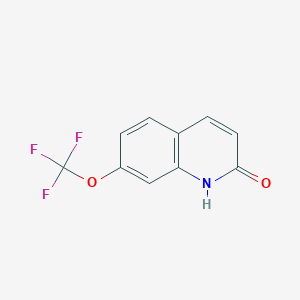
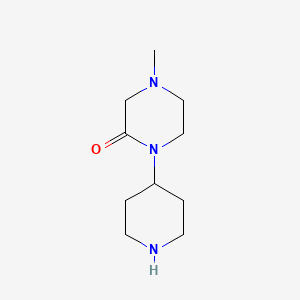
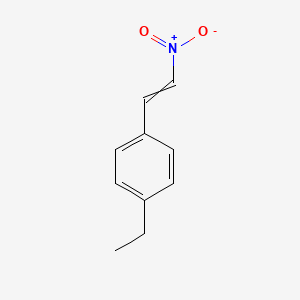
![3-methoxy-4,6-bis(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1429173.png)